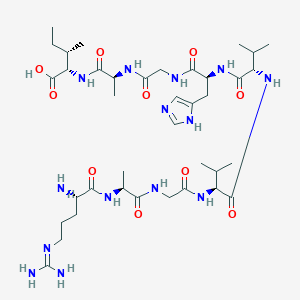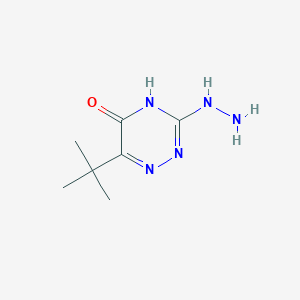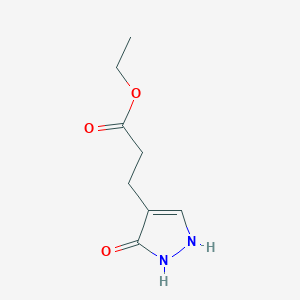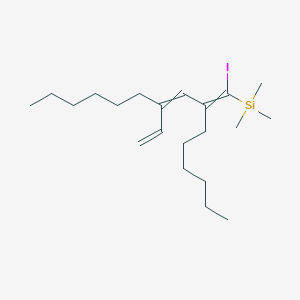![molecular formula C11H8Cl2N2OS B14214079 2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine CAS No. 825647-47-0](/img/structure/B14214079.png)
2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 2 and 4, and a 4-methoxyphenylsulfanyl group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 4-methoxythiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxyphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the methoxyphenylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar solvent (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones derived from the methoxyphenylsulfanyl group.
Reduction: Dechlorinated pyrimidines or modified methoxyphenylsulfanyl derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methoxyphenylsulfanyl group can enhance its binding affinity and selectivity for certain targets, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-phenylpyrimidine
- 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine
Uniqueness
2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine is unique due to the presence of the methoxyphenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
825647-47-0 |
|---|---|
Fórmula molecular |
C11H8Cl2N2OS |
Peso molecular |
287.2 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(4-methoxyphenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-16-7-2-4-8(5-3-7)17-10-6-9(12)14-11(13)15-10/h2-6H,1H3 |
Clave InChI |
IZPOTHUVIMXSPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SC2=CC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)

![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)





![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)
![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)
![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)

